Tetracosapentenoic acid Tetracosapentenoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC1660196
InChI: InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h14-23H,2-13H2,1H3,(H,25,26)
SMILES:
Molecular Formula: C24H38O2
Molecular Weight: 358.6 g/mol

Tetracosapentenoic acid

CAS No.:

Cat. No.: VC1660196

Molecular Formula: C24H38O2

Molecular Weight: 358.6 g/mol

* For research use only. Not for human or veterinary use.

Tetracosapentenoic acid -

Specification

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
IUPAC Name tetracosa-2,4,6,8,10-pentaenoic acid
Standard InChI InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h14-23H,2-13H2,1H3,(H,25,26)
Standard InChI Key KXVFBCSUGDNXQF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)O

Introduction

Chemical Identity and Basic Properties

Tetracosapentaenoic acid is a 24-carbon fatty acid containing five double bonds. The molecule belongs to the broader category of polyunsaturated fatty acids (PUFAs), which are characterized by the presence of multiple carbon-carbon double bonds in their hydrocarbon chain. Several isomers of tetracosapentaenoic acid exist, differing in the positions and configurations of these double bonds, with the most common variants being omega-3 and omega-6 forms .

The basic chemical properties of tetracosapentaenoic acid are summarized in the following table:

PropertyValue
Molecular FormulaC₂₄H₃₈O₂
Molecular Weight358.6 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count17
Exact Mass358.287180451 Da
Physical StateSolid
XLogP3-AA9.6

These properties contribute to the compound's lipophilic nature and influence its biochemical behavior in biological systems .

Structural Characteristics and Isomeric Forms

Structural Features

Tetracosapentaenoic acid contains a carboxylic acid group (-COOH) at one end of a 24-carbon chain that includes five double bonds in various positions. The presence of these unsaturated bonds creates distinct geometric configurations that significantly influence the molecule's biological activity and physical properties .

The double bonds in tetracosapentaenoic acid typically adopt the Z (cis) configuration, which introduces kinks in the carbon chain. This non-linear structure affects how the molecule packs in cellular membranes and interacts with enzymes and receptors .

Major Isomeric Variants

Several isomeric forms of tetracosapentaenoic acid have been identified, with variations in the positions of the double bonds creating distinct biological entities:

Omega-6 Tetracosapentaenoic Acid (24:5n-6)

This isomer, also known as (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid, contains five double bonds located at positions 6, 9, 12, 15, and 18, counting from the carboxyl end. This specific arrangement classifies it as an omega-6 fatty acid, with the last double bond occurring at the sixth carbon from the methyl (omega) end of the molecule .

Omega-3 Tetracosapentaenoic Acid (24:5n-3)

The (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid variant represents an omega-3 form, with double bonds at positions 9, 12, 15, 18, and 21. This isomer has been identified in the Human Metabolome Database, suggesting its presence in human biochemical pathways .

Other Variants

Additional isomeric forms include the (2Z,4Z,6Z,8Z,10Z)-tetracosa-2,4,6,8,10-pentaenoic acid, which features a unique pattern of conjugated double bonds at the carboxyl end of the molecule .

Biochemical Significance and Metabolism

Endogenous Presence

Tetracosapentaenoic acid has been reported in human tissues and metabolic pathways. The omega-6 form (24:5n-6) has been specifically documented in Homo sapiens, indicating its relevance to human biochemistry . Similarly, the omega-3 variant appears in the Human Metabolome Database, confirming its status as an endogenous metabolite .

Role in PUFA Metabolism

Tetracosapentaenoic acid participates in the complex metabolic networks involving polyunsaturated fatty acids. These pathways are crucial for maintaining cellular homeostasis and generating bioactive lipid mediators that regulate numerous physiological processes .

The endogenous levels of tetracosapentaenoic acid, like other PUFA metabolites, are influenced by both metabolic processing and dietary intake of precursor fatty acids. This dual regulation highlights the importance of both endogenous synthesis and nutritional factors in determining the physiological concentration of this compound .

Cytochrome P450 Metabolism

The metabolism of tetracosapentaenoic acid, as a PUFA, may involve cytochrome P450 (CYP) enzymes. These enzymes catalyze the oxidation of PUFAs to produce bioactive metabolites with significant physiological effects. The CYP-derived metabolites of PUFAs have demonstrated beneficial properties in various biological contexts, including potential neuroprotective effects .

Specifically, PUFAs can undergo CYP-mediated epoxidation to form epoxy-PUFAs (Ep-PUFAs), which display regio- and stereospecific biological activities. These metabolites can further undergo transformation by soluble epoxide hydrolase (sEH) to form corresponding dihydroxy derivatives .

Analytical Considerations and Challenges

Identification and Quantification

The analysis of tetracosapentaenoic acid presents several challenges due to its structural complexity and the presence of multiple isomers. Sophisticated analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are typically required for accurate identification and quantification of this compound in biological samples .

Synthetic and Purification Challenges

Obtaining pure regio- and stereoisomers of tetracosapentaenoic acid and related PUFA metabolites represents a significant challenge in research. Chemical synthesis methods often lack the chemo- and enantioselectivity required for producing specific isomers, and purification processes for separating positional isomers and enantiomers can be labor-intensive .

While enzymatic approaches may offer greater selectivity in generating specific enantiomers, accessing the corresponding antipodes typically requires additional chemical inversion steps. These methodological limitations hinder the comprehensive investigation of structure-activity relationships for tetracosapentaenoic acid and its metabolites .

Research Status and Future Directions

Current Knowledge Gaps

Despite the identification and characterization of tetracosapentaenoic acid in human metabolism, significant knowledge gaps persist regarding its specific biological functions, regulatory mechanisms, and potential therapeutic applications. The stereochemical complexity of this compound and its metabolites complicates research efforts aimed at elucidating their precise roles in health and disease .

Emerging Research Areas

Advancing synthetic methodologies to produce specific regio- and stereoisomers of tetracosapentaenoic acid represents a promising research direction. Improved synthetic routes could facilitate the generation of pure isomers in quantities sufficient for detailed biological studies, enhancing our understanding of their structure-activity relationships .

Additionally, investigating the potential therapeutic applications of tetracosapentaenoic acid and its metabolites, particularly in neurological and inflammatory conditions, constitutes an area of emerging interest. The known benefits of certain PUFA metabolites in these contexts suggest that tetracosapentaenoic acid derivatives might possess valuable pharmacological properties .

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